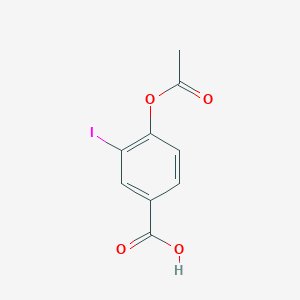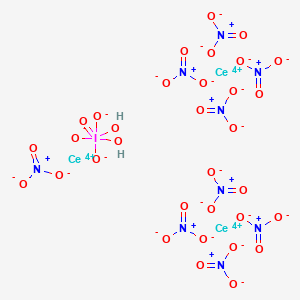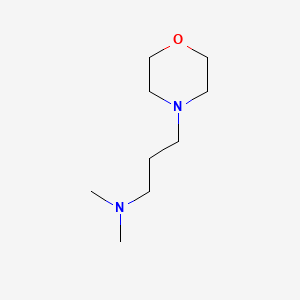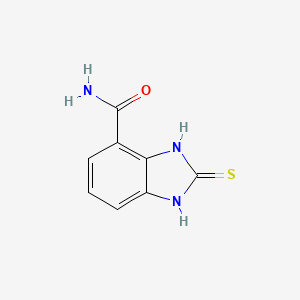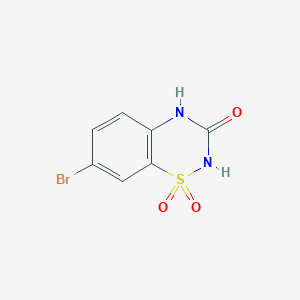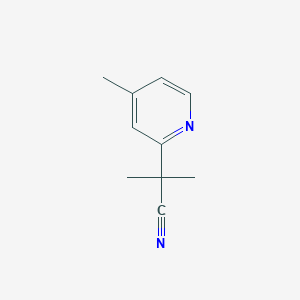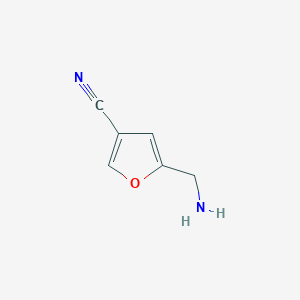
5-(Aminomethyl)furan-3-carbonitrile
Overview
Description
5-(Aminomethyl)furan-3-carbonitrile, also known as AMFC, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been studied for its ability to act as an inhibitor of certain enzymes and receptors, which has led to research on its potential applications in the treatment of various diseases.
Mechanism Of Action
The mechanism of action of 5-(Aminomethyl)furan-3-carbonitrile involves its ability to bind to specific enzymes and receptors, thereby inhibiting their activity. For example, 5-(Aminomethyl)furan-3-carbonitrile has been shown to bind to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter in the brain. This increased activity of acetylcholine has been implicated in the treatment of Alzheimer's disease.
Biochemical And Physiological Effects
5-(Aminomethyl)furan-3-carbonitrile has been shown to have a number of biochemical and physiological effects in preclinical studies. For example, the compound has been shown to increase the levels of acetylcholine in the brain, which has been implicated in the treatment of Alzheimer's disease. Additionally, 5-(Aminomethyl)furan-3-carbonitrile has been shown to have anticonvulsant effects, which has led to research on its potential use in the treatment of epilepsy.
Advantages And Limitations For Lab Experiments
One advantage of using 5-(Aminomethyl)furan-3-carbonitrile in lab experiments is its relatively simple synthesis method, which allows for the production of the compound in large quantities. Additionally, the compound has been shown to have a number of potential therapeutic applications, which makes it a promising area of research. However, one limitation of using 5-(Aminomethyl)furan-3-carbonitrile in lab experiments is its potential toxicity, which has been observed in some preclinical studies.
Future Directions
There are a number of potential future directions for research on 5-(Aminomethyl)furan-3-carbonitrile. One area of research could focus on the compound's potential use in the treatment of Alzheimer's disease, given its ability to increase acetylcholine levels in the brain. Additionally, further research could be conducted on the compound's potential use in the treatment of epilepsy, given its anticonvulsant effects. Finally, research could be conducted on the potential toxicity of 5-(Aminomethyl)furan-3-carbonitrile, in order to better understand its safety profile and potential limitations for therapeutic use.
Scientific Research Applications
5-(Aminomethyl)furan-3-carbonitrile has been studied for its potential therapeutic applications in a number of different areas. One area of research has focused on the compound's ability to inhibit certain enzymes and receptors, such as acetylcholinesterase and the N-methyl-D-aspartate (NMDA) receptor. These enzymes and receptors have been implicated in a number of different diseases, including Alzheimer's disease and epilepsy, and the inhibition of these targets by 5-(Aminomethyl)furan-3-carbonitrile has shown promise in preclinical studies.
properties
IUPAC Name |
5-(aminomethyl)furan-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-2-5-1-6(3-8)9-4-5/h1,4H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTNQPYJQUEHLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C#N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473364 | |
| Record name | 5-(aminomethyl)furan-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)furan-3-carbonitrile | |
CAS RN |
769906-98-1 | |
| Record name | 5-(aminomethyl)furan-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




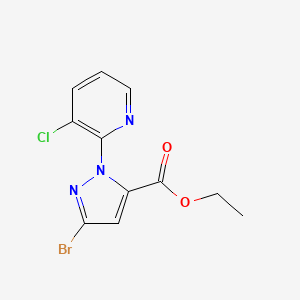
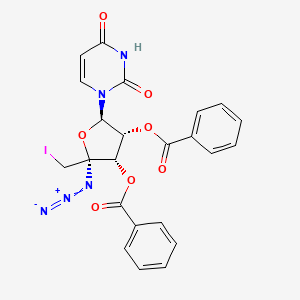
![2-(Chloromethyl)-6-iodoimidazo[1,2-A]pyridine](/img/structure/B1609867.png)
![2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)-](/img/structure/B1609869.png)

